molecular formula C16H20O2 B12528176 3,3-Dimethyl-6-phenyl-4-(propan-2-yl)-3,4-dihydro-2H-pyran-2-one CAS No. 820209-11-8

3,3-Dimethyl-6-phenyl-4-(propan-2-yl)-3,4-dihydro-2H-pyran-2-one

Katalognummer: B12528176
CAS-Nummer: 820209-11-8
Molekulargewicht: 244.33 g/mol
InChI-Schlüssel: WCWZLWFHUDHRIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethyl-6-phenyl-4-(propan-2-yl)-3,4-dihydro-2H-pyran-2-one is an organic compound with a complex structure that includes a pyran ring, phenyl group, and various alkyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-6-phenyl-4-(propan-2-yl)-3,4-dihydro-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the pyran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethyl-6-phenyl-4-(propan-2-yl)-3,4-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyl-6-phenyl-4-(propan-2-yl)-3,4-dihydro-2H-pyran-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-6-phenyl-4-(propan-2-yl)-3,4-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in enzyme activity, receptor binding, or cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,3-Dimethyl-6-methylidenecyclohexene
  • 3,3-Dimethyl-4-propan-2-ylheptane

Uniqueness

3,3-Dimethyl-6-phenyl-4-(propan-2-yl)-3,4-dihydro-2H-pyran-2-one is unique due to its specific structural features, such as the presence of a pyran ring and phenyl group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

820209-11-8

Molekularformel

C16H20O2

Molekulargewicht

244.33 g/mol

IUPAC-Name

3,3-dimethyl-6-phenyl-4-propan-2-yl-4H-pyran-2-one

InChI

InChI=1S/C16H20O2/c1-11(2)13-10-14(12-8-6-5-7-9-12)18-15(17)16(13,3)4/h5-11,13H,1-4H3

InChI-Schlüssel

WCWZLWFHUDHRIK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1C=C(OC(=O)C1(C)C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.